molecular formula C18H17N3O2S2 B2895758 N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-61-6

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2895758
M. Wt: 371.47
InChI Key: SYLIDYLOABBLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research on thiazole and thiadiazole derivatives, including compounds similar to N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has contributed significantly to the understanding of structure-activity relationships in drug design. These compounds have been evaluated as selective antagonists for human adenosine A3 receptors, which are implicated in various physiological and pathological processes. The addition of a methoxy group and specific acyl substitutions has been found to greatly increase binding affinity and selectivity, highlighting the importance of molecular modifications in enhancing drug efficacy (Jung et al., 2004).

Anticancer Potential

Derivatives of thiadiazole, akin to N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and tested for their in-vitro cytotoxicity as potential anticancer agents. These compounds have been evaluated against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. While none showed superior activity to the reference drug doxorubicin, specific derivatives demonstrated notable cytotoxic activity, underscoring the therapeutic potential of thiadiazole derivatives in cancer treatment (Mohammadi-Farani et al., 2014).

Antioxidant and Antimicrobial Properties

The synthesis of novel thiadiazoline and selenadiazoline derivatives has revealed significant antioxidant and antimicrobial properties. These compounds, structurally related to N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been tested against various bacterial strains and assessed for their antioxidant efficiency. Such studies contribute to the development of new compounds with potential applications in combating oxidative stress and microbial infections (Al-Khazragie et al., 2022).

Ligand Design and Metal Complexation

Research into non-symmetrical compartmental ligands derived from acetazolamide, related to N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has led to the development of novel ligands and their metal complexes. These studies provide insights into the design of ligands with specific binding sites for metal ions, which can be used in various applications, including catalysis, drug design, and material science (Crane et al., 2004).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-6-3-4-9-15(12)17-20-18(25-21-17)24-11-16(22)19-13-7-5-8-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLIDYLOABBLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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